1,2,5,6-Tetrabromocyclooctane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

While research on 1,2,5,6-TBCO is limited, it has been explored in several scientific contexts:

Flame Retardant Studies:

One area of research has investigated the potential of 1,2,5,6-TBCO as a flame retardant. Studies have shown that it can be effective in suppressing flames in certain materials, such as polymers and textiles []. However, further research is needed to determine its overall efficacy and safety profile for this application.

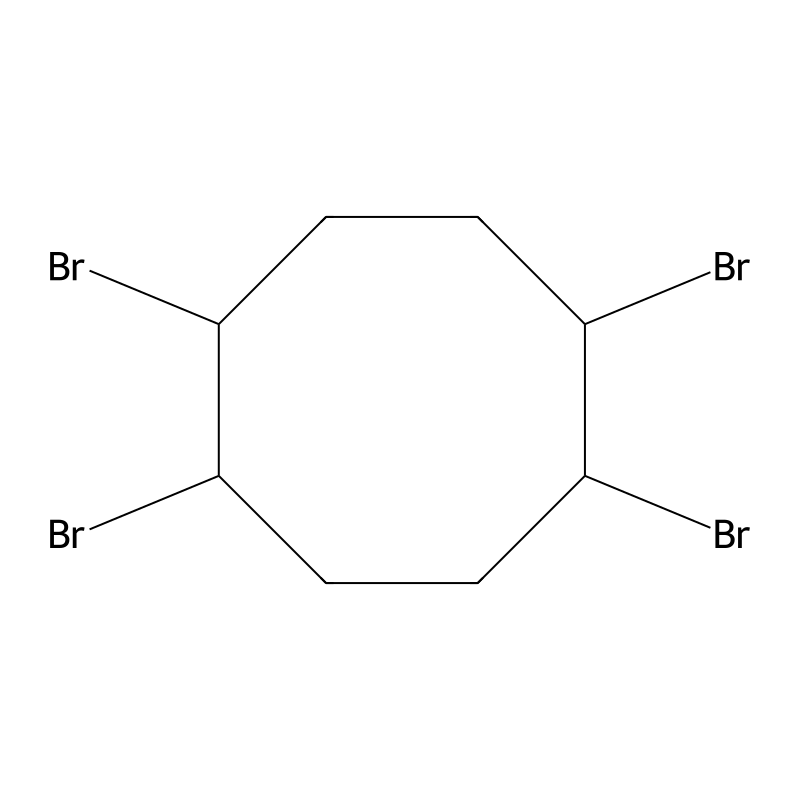

1,2,5,6-Tetrabromocyclooctane is a synthetic organic compound classified as a brominated flame retardant. Its chemical formula is , and it is known for its four bromine atoms attached to a cyclooctane ring structure. This compound has gained attention as a potential alternative to hexabromocyclododecane, which has been phased out due to environmental and health concerns. The compound is primarily used in various applications where fire resistance is crucial, such as in plastics, textiles, and electronic devices .

TBCO is considered a persistent organic pollutant (POP) due to its resistance to degradation in the environment []. There is growing concern about its potential health risks, including:

- Toxicity: Studies suggest TBCO may have neurotoxic and endocrine-disrupting effects [].

- Bioaccumulation: TBCO can accumulate in fatty tissues of organisms, potentially affecting human health through the food chain [].

- Dehalogenation: This reaction can occur under certain conditions, leading to the release of bromine and formation of less brominated derivatives.

- Nucleophilic Substitution: The presence of bromine atoms makes it susceptible to nucleophilic attack, allowing for modifications that can enhance its properties or alter its applications.

- Thermal Decomposition: At high temperatures, 1,2,5,6-tetrabromocyclooctane can decompose, potentially releasing toxic brominated compounds .

Research indicates that 1,2,5,6-tetrabromocyclooctane exhibits endocrine-disrupting properties. Studies have shown that it affects reproductive capacity in aquatic organisms such as Japanese medaka and zebrafish. Specifically, exposure to this compound has been linked to multigenerational reproductive impairments and changes in hormone levels . Additionally, it has demonstrated potential toxicity through mechanisms that disrupt normal endocrine functions .

The synthesis of 1,2,5,6-tetrabromocyclooctane typically involves:

- Bromination of Cyclooctene: This method involves the addition of bromine to cyclooctene in the presence of a catalyst or under specific reaction conditions to yield the tetrabrominated product.

- Direct Bromination: Cyclooctane can be directly brominated using elemental bromine under controlled conditions to achieve the desired tetrabrominated compound.

Both methods require careful control of reaction conditions to ensure high yields and minimize by-products .

1,2,5,6-Tetrabromocyclooctane is primarily used as a flame retardant in various industries. Its applications include:

- Plastics: Incorporated into polymers to enhance fire resistance.

- Textiles: Used in fabric treatments to reduce flammability.

- Electronics: Applied in circuit boards and other electronic components to prevent ignition during overheating.

Furthermore, due to its unique properties as an alternative to other flame retardants, it is being explored for broader industrial applications .

Interaction studies involving 1,2,5,6-tetrabromocyclooctane have focused on its effects on aquatic life and potential human health implications. Key findings include:

- Endocrine Disruption: Studies have shown that exposure can lead to altered reproductive outcomes in fish species.

- Toxicological Assessments: Research indicates that this compound may interfere with normal hormonal functions and development processes in aquatic organisms.

The implications of these interactions highlight the need for further investigation into the long-term environmental impact and safety of this compound .

Several compounds share structural similarities or functional roles with 1,2,5,6-tetrabromocyclooctane. These include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Hexabromocyclododecane | C12H18Br6 | Widely used flame retardant; phased out due to toxicity |

| Decabromodiphenyl ether | C12H4Br10 | Used in electronics; persistent environmental pollutant |

| Tetrabromobisphenol A | C15H12Br4O | Flame retardant used in epoxy resins; endocrine disruptor |

| Brominated polystyrene | Varies | Commonly used flame retardant; varies based on formulation |

Uniqueness of 1,2,5,6-Tetrabromocyclooctane:

- It has a cyclooctane structure which provides unique physical properties compared to linear or cyclic alternatives.

- Its specific pattern of bromination allows for distinct interactions with biological systems.

- As a newer alternative flame retardant, it is being investigated for its reduced environmental impact compared to older compounds like hexabromocyclododecane .

Molecular Formula and Structural Characteristics

1,2,5,6-Tetrabromocyclooctane is an organic brominated compound with the molecular formula C₈H₁₂Br₄ and a molecular weight of 427.80 grams per mole [1] [2] [3]. The compound is characterized by a cyclooctane ring structure with four bromine atoms substituted at the 1, 2, 5, and 6 positions [4] [5]. The Chemical Abstracts Service registry number for this compound is 3194-57-8 [1] [2] [3].

The structural architecture of 1,2,5,6-tetrabromocyclooctane exhibits remarkable stereochemical complexity, existing as two distinct diastereomers with different spatial arrangements of the bromine substituents [6] [17]. These stereoisomers, designated as alpha-tetrabromocyclooctane and beta-tetrabromocyclooctane, possess fundamentally different three-dimensional configurations [6] [17]. The alpha isomer corresponds to the meso structure with the International Union of Pure and Applied Chemistry name (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane, while the beta isomer represents the racemic form designated as rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane [6] [17].

The molecular geometry demonstrates significant differences between the two diastereomers in terms of their overall molecular shapes and symmetry properties [6]. The alpha isomer possesses one plane of symmetry and one C₂ᵥ axis of symmetry, resulting in equivalent CHBr and CH₂ moieties within the structure [6]. In contrast, the beta isomer exhibits two C₂ᵥ axes of symmetry, leading to a different spatial arrangement of the substituents [6].

Table 1: Structural Characteristics of 1,2,5,6-Tetrabromocyclooctane Isomers

| Parameter | Alpha-Tetrabromocyclooctane | Beta-Tetrabromocyclooctane |

|---|---|---|

| IUPAC Name | (1R,2R,5S,6S)-1,2,5,6-tetrabromocyclooctane [6] | rac-(1R,2R,5R,6R)-1,2,5,6-tetrabromocyclooctane [6] |

| Structure Type | Meso compound [6] | Racemate [6] |

| Symmetry Elements | One plane and one C₂ᵥ axis [6] | Two C₂ᵥ axes [6] |

| Thermal Equilibrium Composition | Approximately 15% [17] | Approximately 85% [17] |

Physical Properties

Melting and Boiling Points

The thermal properties of 1,2,5,6-tetrabromocyclooctane demonstrate characteristic values that reflect its brominated cycloaliphatic structure. The melting point of the compound has been reported with some variation depending on the measurement conditions and purity of the sample [2] [9]. According to chemical database sources, the melting point ranges from 147-148°C [9], while analytical reference material specifications indicate a melting point range of 170-185°C [2].

The individual diastereomers exhibit distinct melting point characteristics that reflect their different crystalline structures [6]. Alpha-tetrabromocyclooctane demonstrates a melting point of 133-133.5°C with sublimation beginning at approximately 115°C [6]. Beta-tetrabromocyclooctane shows a slightly broader melting point range of 133-135°C with sublimation initiating at approximately 95°C [6]. Technical grade mixtures of the compound typically exhibit melting points in the range of 102-124°C [6].

The boiling point of 1,2,5,6-tetrabromocyclooctane has been calculated using predictive models, yielding a value of 364.2±42.0°C at standard atmospheric pressure [9] [11]. This relatively high boiling point is consistent with the substantial molecular weight and the presence of multiple halogen substituents that contribute to enhanced intermolecular forces [9] [11].

Density and Appearance

1,2,5,6-Tetrabromocyclooctane exists as a solid at room temperature with characteristic physical appearance properties [9]. The compound typically appears as a white to pale brown solid material [9]. The predicted density of the compound is 2.145±0.06 grams per cubic centimeter, reflecting the significant contribution of the four bromine atoms to the overall mass density [9].

The refractive index of 1,2,5,6-tetrabromocyclooctane has been estimated at 1.598, which is consistent with organic compounds containing multiple halogen substituents [11]. The flash point of the compound is reported as 169.3°C, indicating relatively low volatility under normal handling conditions [11].

Solubility Profile

The solubility characteristics of 1,2,5,6-tetrabromocyclooctane reflect its predominantly hydrophobic nature due to the cycloaliphatic structure and multiple bromine substituents [9]. The compound demonstrates practically negligible solubility in water, which is typical for highly brominated organic compounds [9].

In organic solvents, 1,2,5,6-tetrabromocyclooctane exhibits variable solubility depending on the solvent polarity and molecular structure [9]. The compound shows good solubility in chloroform and slight solubility in methanol [9]. The log P value, representing the octanol-water partition coefficient, has been reported as 4.79 [8] to 4.61440 [11], indicating strong lipophilic character and preferential partitioning into organic phases.

Table 2: Physical Properties Summary

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 427.80 g/mol [1] [2] [3] | Multiple databases |

| Melting Point | 147-148°C [9] / 170-185°C [2] | Chemical databases |

| Boiling Point | 364.2±42.0°C (predicted) [9] | Computational prediction |

| Density | 2.145±0.06 g/cm³ (predicted) [9] | Computational prediction |

| Appearance | White to pale brown solid [9] | Chemical databases |

| Water Solubility | Practically insoluble [9] | Chemical databases |

| Log P | 4.79 [8] / 4.61440 [11] | Multiple sources |

| Refractive Index | 1.598 [11] | Chemical databases |

| Flash Point | 169.3°C [11] | Chemical databases |

Chemical Reactivity Parameters

1,2,5,6-Tetrabromocyclooctane exhibits notable thermal lability, particularly regarding the interconversion between its stereoisomeric forms [17]. The compound demonstrates thermally induced isomerization behavior where the two diastereomers can readily interconvert under elevated temperature conditions [17]. At thermal equilibrium, the mixture consists of approximately 15% alpha-tetrabromocyclooctane and 85% beta-tetrabromocyclooctane [17].

The chemical stability profile indicates that the compound is stable under normal transport and storage conditions [15]. However, certain environmental factors must be avoided to maintain compound integrity [15]. The compound should be protected from heat and light exposure, as these conditions can promote decomposition reactions [15]. Strong oxidizing agents and strong acids represent incompatible materials that should be avoided during handling and storage [15].

Under combustion conditions, 1,2,5,6-tetrabromocyclooctane undergoes decomposition to produce toxic fumes including carbon dioxide, carbon monoxide, and hydrogen bromide gas [15]. The thermal decomposition pathway involves the release of bromine-containing species, which is characteristic of brominated organic compounds [15].

Spectroscopic Characteristics

Nuclear magnetic resonance spectroscopy provides distinctive spectral patterns for the two diastereomers of 1,2,5,6-tetrabromocyclooctane [6]. The alpha isomer exhibits a remarkably simple proton nuclear magnetic resonance spectrum due to its symmetry properties [6]. In deuterated chloroform at 22°C, the alpha isomer shows characteristic signals at 4.57 ppm (broad multiplet, 4H corresponding to CHBr protons), 2.54 ppm (multiplet, 4H), and 2.43 ppm (multiplet, 4H) [6].

The beta isomer demonstrates a similarly simple proton nuclear magnetic resonance spectrum, but with different chemical shift values reflecting its distinct molecular environment [6]. The beta isomer exhibits signals at 4.76 ppm (multiplet, 4H corresponding to CHBr protons), 2.82 ppm (multiplet, 4H), and 2.12 ppm (multiplet, 4H) when measured in deuterated chloroform at 22°C [6].

Mass spectrometric analysis of 1,2,5,6-tetrabromocyclooctane presents analytical challenges due to the difficulty in detecting the molecular ion with sufficient intensity [17]. Under electron impact ionization conditions, the molecular ion peak is often weak or absent, making identification problematic [17]. Liquid chromatography-mass spectrometry analysis using electrospray ionization also fails to produce molecular ions with adequate intensity for reliable detection [17].

The most effective mass spectrometric approach involves monitoring bromide ions at mass-to-charge ratios of 79 and 81 under selected ion monitoring conditions using negative electrospray ionization [6] [17]. Alternative ionization techniques including atmospheric pressure chemical ionization and atmospheric pressure photoionization have been investigated but also fail to produce molecular ions with sufficient intensity for reliable identification [17].

X-ray crystallographic analysis has successfully determined the three-dimensional structures of both diastereomers [6]. Suitable crystals for structural determination were grown from isopropanol-methanol solvent mixtures [6]. The crystallographic studies definitively established the stereochemical assignments and confirmed the meso structure of the alpha isomer and the racemic nature of the beta isomer [6].

Table 3: Spectroscopic Data Summary

| Technique | Alpha Isomer | Beta Isomer | Analytical Notes |

|---|---|---|---|

| ¹H NMR (CDCl₃, 22°C) | 4.57 (br m, 4H), 2.54 (m, 4H), 2.43 (m, 4H) [6] | 4.76 (m, 4H), 2.82 (m, 4H), 2.12 (m, 4H) [6] | Simple spectra due to symmetry |

| Mass Spectrometry | Molecular ion detection difficult [17] | Molecular ion detection difficult [17] | Requires bromide ion monitoring |

| LC-MS | Poor molecular ion intensity [17] | Poor molecular ion intensity [17] | SIM monitoring of Br⁻ required |

| X-ray Crystallography | Meso structure confirmed [6] | Racemic structure confirmed [6] | Crystals from isopropanol/methanol |

Stability Under Various Environmental Conditions

The environmental stability of 1,2,5,6-tetrabromocyclooctane demonstrates characteristics typical of brominated cycloaliphatic compounds [15] [17]. Under standard ambient conditions, the compound exhibits good chemical stability when properly stored [15]. The recommended storage conditions include protection from heat and light exposure, with maintenance of sealed containers in dry environments at room temperature [15].

Thermal stability studies reveal that the compound undergoes stereoisomeric interconversion at elevated temperatures without complete decomposition [17]. The thermal equilibrium between the alpha and beta forms is established relatively quickly under heating conditions, with the beta isomer predominating at equilibrium [17]. Separation of the individual diastereomers requires careful control of chromatographic conditions and temperature to minimize thermal interconversion during analysis [17].

Photochemical stability represents an important consideration for environmental applications [18]. While specific photodegradation studies for 1,2,5,6-tetrabromocyclooctane are limited, related brominated compounds demonstrate susceptibility to ultraviolet radiation leading to debromination reactions [18]. The compound should therefore be protected from prolonged exposure to intense light sources [15].

The compound demonstrates stability toward hydrolysis under normal environmental conditions, consistent with its saturated cycloaliphatic structure [22]. Unlike some brominated aromatic compounds that undergo rapid hydrolytic degradation, the cyclooctane framework provides enhanced stability toward aqueous environments [22].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 38 of 39 companies (only ~ 2.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website